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Compound of Interest

Compound Name: MG 149

Cat. No.: B609011

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MG 149, a selective inhibitor of
the MYST family of histone acetyltransferases (HATS). It covers its chemical properties,

mechanism of action, effects on key signaling pathways, and detailed protocols for relevant
experimental assays.

Core Chemical and Physical Properties

MG 149, with the CAS Number 1243583-85-8, is a cell-permeable anacardic acid analog.[1] It
is chemically identified as 2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid.[1][2][3] The
fundamental properties of MG 149 are summarized in the table below.
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Property Value References

CAS Number 1243583-85-8 [LI[21131141[5]
MG-149, 2-(4-

Synonyms reptylphenethy)-6- [L]2][3][6]

hydroxybenzoic acid, Tip60
HAT inhibitor

Molecular Formula C22H2803 [11121[3]
Molecular Weight 340.46 g/mol [1][2]
Appearance White to beige powder [1]
Purity >98% (by HPLC) [1]

Storage Temperature

2-8°C or -20°C

[11(51(7]

Solubility

MG 149 is soluble in various organic solvents but has poor solubility in aqueous solutions.

Solvent Concentration References
DMSO =114 mg/mL [5]
Ethanol >30.5 mg/mL [5]
DMF 30 mg/mL [3]
Ethanol:PBS (pH 7.2) (1:3) 0.25 mg/mL [3]
Water Insoluble [5]

Biological Activity and Mechanism of Action

MG 149 is a selective inhibitor of the MYST family of histone acetyltransferases (HATSs),

demonstrating notable potency against Tip60 (KAT5) and Males absent on the first
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(MOF/KATS).[2][3][4][6][7] It shows significantly less activity against other HATs like p300/CBP
and PCAF.[4][5]

Inhibitory Potency

Target HAT ICso0 Value (pM) References
MOF (KAT8) 47 [21[3]4][5116]
Tip60 (KAT5) 74 [21[3][4]1[5][6]
p300 / PCAF >200 [4][5]

Mechanism of Inhibition

MG 149 acts as a competitive inhibitor with respect to the cofactor Acetyl-Coenzyme A (Acetyl-
CoA) and is non-competitive with the histone substrate.[1][4][5] Docking studies have
confirmed that MG 149 targets the Acetyl-CoA binding pocket of the enzyme, thereby
preventing the transfer of the acetyl group to lysine residues on histone and non-histone
protein substrates.[3][4]
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Caption: Mechanism of MG 149 Action.

Key Signaling Pathways and Cellular Effects

The inhibition of Tip60 and MOF by MG 149 leads to a reduction in histone acetylation, which
in turn modulates several critical cellular signaling pathways and processes.[1]

e p53 and NF-kB Pathways: MG 149 has been shown to inhibit the p53 and NF-kB signaling
pathways, which are crucial regulators of cellular stress response, inflammation, and
apoptosis.[3][4][5]

o Cell Proliferation and Apoptosis: By altering gene expression, MG 149 can decrease the rate
of cellular proliferation and induce programmed cell death (apoptosis).[1]

o PINK1/Parkin-Mediated Mitophagy: MG 149 inhibits KAT8, which has been identified as a
regulator of the PINK1/Parkin pathway.[1] Treatment with MG 149 can impair the initiation of
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mitophagy (the selective degradation of mitochondria) following mitochondrial depolarization.
[1][6] Interestingly, MG 149 treatment alone can also induce mitochondrial depolarization and
promote downstream mitochondrial clearance.[1][6]
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Caption: Overview of MG 149 Cellular Effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of MG 149.

In Vitro Histone Acetyltransferase (HAT) Activity Assay
(Fluorometric)
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This protocol describes a method to measure the HAT activity of recombinant Tip60 or MOF in
the presence of MG 149. The assay detects the release of Coenzyme A (CoA-SH), a product of
the acetylation reaction.

Materials:

Recombinant human Tip60 or MOF enzyme

e MG 149 (dissolved in DMSO)

o HAT Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
o Acetyl-CoA

e Histone H3 or H4 peptide substrate

o Fluorometric detection kit (reacts with free CoA-SH to produce a fluorescent signal)

o White, flat-bottom 96-well plate

» Fluorescence microplate reader (ExX/Em = 535/587 nm)

Procedure:

o Reagent Preparation: Prepare serial dilutions of MG 149 in DMSO, then dilute further in HAT
Assay Buffer to the final desired concentrations. Prepare working solutions of the HAT
enzyme, Acetyl-CoA, and histone peptide substrate in HAT Assay Buffer.

» Reaction Setup: To each well of the 96-well plate, add the following:
o HAT Assay Buffer
o Sample (MG 149 dilution) or Vehicle Control (DMSO in buffer)
o HAT enzyme solution

e Initiation: Start the reaction by adding a mix of the Acetyl-CoA and histone peptide substrates
to each well.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b609011?utm_src=pdf-body
https://www.benchchem.com/product/b609011?utm_src=pdf-body
https://www.benchchem.com/product/b609011?utm_src=pdf-body
https://www.benchchem.com/product/b609011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Incubation: Incubate the plate at 30°C for 30-60 minutes. Protect from light.

Development: Add the developer solution from the detection kit, which reacts with the CoA-
SH product. Incubate for an additional 15 minutes at room temperature.

Measurement: Read the fluorescence on a microplate reader at an excitation of ~535 nm
and an emission of ~587 nm.

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the
fluorescence signal against the concentration of MG 149. Calculate the I1Cso value by fitting
the data to a four-parameter logistic curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [MG 149: A Technical Guide to a MYST Family HAT
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609011#mg-149-cas-number-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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